molecular formula C10H8N2 B13012277 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638767-94-8

3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13012277
CAS No.: 1638767-94-8
M. Wt: 156.18 g/mol
InChI Key: WZOCBDDYBTWOGB-UHFFFAOYSA-N
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Description

3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638767-94-8) is a high-purity chemical intermediate built around the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure commonly known as 7-azaindole. This fused bicyclic heteroaromatic system is a privileged structure in medicinal chemistry and drug discovery due to its ability to mimic purine bases, facilitating targeted interactions with a variety of enzymes and receptors . The core pyrrolo[2,3-b]pyridine structure is a recognized pharmacophore in the development of therapeutic agents. Scientific literature has detailed its incorporation into potent and selective inhibitors for a range of biological targets. These include Fibroblast Growth Factor Receptors (FGFRs) , where such derivatives act as hinge binders in ATP-competitive inhibitors, showing promise in anticancer research . The scaffold is also featured in compounds targeting Phosphodiesterase 4B (PDE4B) for inflammatory and central nervous system diseases , and as potent inhibitors of Human Neutrophil Elastase (HNE) for treating respiratory conditions like chronic obstructive pulmonary disease (COPD) . Furthermore, analogues of this scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines and the ability to interact with calf thymus DNA, highlighting its potential in oncology research . The specific 3-ethynyl substitution on this molecule presents a highly versatile handle for further synthetic exploration. This functional group is particularly amenable to metal-catalyzed coupling reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling researchers to efficiently construct more complex molecules or conjugate the core to other biomolecules for chemical biology and drug discovery programs . This makes 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine a valuable building block for constructing novel compounds for biological screening and structure-activity relationship (SAR) studies. Please note: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1638767-94-8

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3-ethynyl-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H8N2/c1-3-8-7-12(2)10-9(8)5-4-6-11-10/h1,4-7H,2H3

InChI Key

WZOCBDDYBTWOGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C#C

Origin of Product

United States

Preparation Methods

Sonogashira Cross-Coupling Reaction

The most widely used and efficient method to introduce the ethynyl group at the 3-position of 1-methylpyrrolo[2,3-b]pyridine involves the Sonogashira coupling of a 3-halogenated (typically 3-bromo or 3-chloro) 1-methyl-1H-pyrrolo[2,3-b]pyridine intermediate with terminal alkynes.

  • Procedure:

    • Starting from 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, the reaction is catalyzed by palladium complexes such as Pd(PPh3)2Cl2.
    • Copper(I) iodide is used as a co-catalyst.
    • Triethylamine serves as the base.
    • The reaction is typically carried out in tetrahydrofuran (THF) or toluene under an inert atmosphere (argon) to prevent oxidative side reactions.
    • The terminal alkyne (acetylene or substituted alkynes) is added dropwise to control the reaction rate and minimize side reactions such as Glaser homocoupling.
  • Key Considerations:

    • Oxygen exclusion is critical to avoid oxidative homocoupling of alkynes.
    • Argon purging before and during the reaction improves yields significantly.
    • Reaction times vary but typically range from 1 to 16 hours at temperatures around 80 °C.
  • Yields:

    • Reported yields for 3-ethynyl derivatives range from 24% to 85%, depending on substrate and conditions.

Methylation of Pyrrolo[2,3-b]pyridine Nitrogen

  • The N-1 methylation is generally performed prior to or after the introduction of the ethynyl group.
  • Common methylating agents include methyl iodide (MeI) or methyl sulfate.
  • Base such as sodium hydride (NaH) is used to deprotonate the nitrogen.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • This step yields 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives with high selectivity and good yields.

Cyclocondensation Routes

  • Alternative synthetic routes involve cyclocondensation reactions starting from substituted 2-amino-1H-pyrrole derivatives and active methylene compounds under acidic conditions.
  • For example, refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with acetylacetone or ethyl cyanoacetate in acetic acid with catalytic hydrochloric acid yields substituted pyrrolo[2,3-b]pyridines.
  • These methods are more general for pyrrolo[2,3-b]pyridine cores but require further functionalization to introduce the ethynyl and methyl groups.
Step Reagents & Conditions Outcome Yield (%)
1. Preparation of 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Methylation of 3-chloro-1H-pyrrolo[2,3-b]pyridine with NaH and MeI in DMF 1-methyl-3-chloro derivative High (not specified)
2. Sonogashira coupling Pd(PPh3)2Cl2, CuI, triethylamine, THF, argon atmosphere, 80 °C, 4-16 h; terminal acetylene added dropwise 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine 24-85%
  • The presence of copper iodide is essential for the Sonogashira coupling but also promotes Glaser-type homocoupling side reactions; thus, strict inert atmosphere and controlled addition of alkyne are necessary to maximize yield.
  • Purification is typically achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR, MS) confirms the structure and purity of the final compound.
  • Alternative palladium catalysts and bases have been explored to improve reaction efficiency and selectivity.
  • The methylation step is straightforward and compatible with various substituents on the pyrrolo[2,3-b]pyridine core.
Method Starting Material Key Reagents Conditions Advantages Limitations
Sonogashira Coupling 3-halo-1-methyl-1H-pyrrolo[2,3-b]pyridine Pd catalyst, CuI, triethylamine, terminal alkyne 80 °C, inert atmosphere, THF or toluene Direct ethynylation, good yields Requires inert atmosphere, side reactions possible
Methylation 3-halo-1H-pyrrolo[2,3-b]pyridine NaH, MeI Room temp to reflux, DMF or THF High selectivity, simple Requires strong base
Cyclocondensation 2-amino-1H-pyrrole derivatives + active methylene compounds Acetic acid, catalytic HCl Reflux, 4 h Builds core scaffold Additional steps needed for ethynylation

The preparation of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is most efficiently achieved via a two-step process involving methylation of the pyrrolo[2,3-b]pyridine nitrogen followed by a palladium-catalyzed Sonogashira cross-coupling to introduce the ethynyl group at the 3-position. Careful control of reaction conditions, especially exclusion of oxygen and controlled addition of alkynes, is critical to minimize side reactions and maximize yield. Alternative synthetic routes via cyclocondensation provide access to the core heterocycle but require further functionalization steps. These methods are well-documented and supported by spectroscopic and analytical data in the literature.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Protein Kinase Inhibition

One of the most significant applications of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is their role as inhibitors of protein kinases. These enzymes are crucial in regulating various cellular processes, and their dysregulation is often implicated in cancer and other diseases.

  • Targeting IGF-1R : Research indicates that derivatives of this compound can inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is involved in tumor growth and survival. The inhibition of IGF-1R has been linked to potential treatments for solid tumors, making these derivatives promising candidates for oncology therapies .
  • MPS1 Inhibition : Another study highlighted the development of small-molecule inhibitors based on the pyrrolo[2,3-b]pyridine scaffold that target MPS1 (Monopolar Spindle 1), a kinase involved in mitotic regulation. These compounds showed favorable oral bioavailability and significant antiproliferative activity against human tumor xenografts .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent investigations have demonstrated that 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activity against FGFRs, which play a critical role in various cancers due to their involvement in cell proliferation and survival pathways.

  • Case Study : A specific derivative was found to inhibit FGFRs with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines, showcasing its therapeutic potential .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives has been essential for optimizing their pharmacological properties.

Modification Effect on Activity Reference
Unsubstituted C-2 positionEssential for maintaining potency against HNE
N-methylation at C-2Slight reduction in potency but improved metabolic stability
Electron-withdrawing groupsEnhanced binding affinity to FGFRs

These studies emphasize the importance of specific structural features in enhancing the efficacy and stability of these compounds.

Therapeutic Potential Beyond Oncology

Beyond cancer treatment, 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are being explored for their potential to inhibit human neutrophil elastase (HNE), a protease involved in respiratory diseases.

  • HNE Inhibition : Compounds designed to inhibit HNE could provide therapeutic benefits for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive proteolytic activity contributes to tissue damage .

Mechanism of Action

The mechanism of action of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Compounds :
  • 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine (): Ethynyl at the 5-position instead of 3. The 5-substitution reduces steric hindrance but may weaken hinge-region binding in kinase targets compared to 3-substitution .
  • 5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21c) (): Bulky aryl-ethynyl substituents at position 3 enhance hydrophobic interactions but reduce aqueous solubility (logP >3) .
  • 3-(p-Tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (21d) (): A methylphenyl-ethynyl group increases lipophilicity, correlating with improved cell permeability but lower solubility .
Electronic Properties :
  • The 3-ethynyl group in the target compound exhibits a distinct ¹³C NMR shift at ~85–95 ppm (sp-hybridized carbons), whereas methoxy-substituted analogs show aromatic carbons at 110–160 ppm .
  • Methylation at the 1-position (target compound) shifts the NH proton resonance from δ ~12 ppm (free NH) to absence, confirming N-methylation .

Physicochemical Properties

Property Target Compound 21c 5-Ethynyl Derivative (21)
Molecular Weight ~215 g/mol 385 g/mol 154 g/mol
logP ~2.1 (predicted) 3.8 1.5
Aqueous Solubility Moderate (DMSO >10 mM) Poor (<1 mM) High (>20 mM)
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 200°C

Biological Activity

3-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology and virology. This article explores its biological activity, synthesizing methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions that include palladium-catalyzed cross-coupling techniques. These methods allow for the introduction of the ethynyl group at the 3-position of the pyrrolo[2,3-b]pyridine core. A common approach involves starting with 1-methyl-1H-pyrrolo[2,3-b]pyridine and utilizing reagents such as sodium ethynylate in a base-mediated reaction to achieve the desired compound .

Antiviral Properties

Recent studies have highlighted the antiviral potential of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine against various RNA viruses. The compound acts as an inhibitor of Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in viral entry and trafficking. In vitro assays have demonstrated that this compound exhibits significant inhibition against dengue and Ebola viruses, with IC50 values indicating potent antiviral activity .

Anticancer Activity

The compound has also shown promising anticancer properties. It targets fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis. In cell line studies, 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibited IC50 values in the nanomolar range against FGFRs and demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .

Other Biological Activities

In addition to its antiviral and anticancer effects, this compound has been evaluated for anti-inflammatory properties. It has been found to inhibit interleukin-2 (IL-2) secretion, suggesting potential applications in autoimmune diseases . Furthermore, derivatives of this scaffold have demonstrated analgesic and anti-inflammatory activities in various preclinical models .

Structure-Activity Relationships (SAR)

The biological activity of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is influenced by modifications to its structure. Variations in substituents on the pyrrole ring or alterations to the ethynyl group can significantly affect potency and selectivity against specific targets. For instance, compounds with electron-withdrawing groups at certain positions have shown enhanced FGFR inhibitory activity . The following table summarizes key findings from SAR studies:

Compound VariantTargetIC50 (nM)Activity Type
3-Ethynyl variantAAK1<100Antiviral
FGFR inhibitor variantFGFR17Anticancer
IL-2 secretion inhibitorTNIK<10Anti-inflammatory

Case Studies

Several case studies provide insight into the efficacy of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine:

  • Dengue Virus Study : In a controlled experiment, this compound was tested against dengue virus-infected cells. Results showed a significant reduction in viral load compared to untreated controls .
  • Breast Cancer Model : In vivo studies using mouse models demonstrated that treatment with this compound led to a marked decrease in tumor size and weight compared to baseline measurements .

Q & A

Q. What are common synthetic routes for 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • Scaffold Functionalization : Key steps include halogenation (e.g., regioselective chlorination of 7-azaindole via N-oxide intermediates) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids). For example, 3-ethynyl derivatives are synthesized via Sonogashira coupling using trimethylsilylacetylene followed by deprotection .
  • N-Methylation : NaH/MeI in THF at 0°C introduces the 1-methyl group, critical for improving metabolic stability .
  • Nitro Reduction : Raney Nickel/H₂ reduces nitro groups to amines for further functionalization (e.g., acylation with nicotinoyl chloride) .

Q. How is the structural identity of pyrrolo[2,3-b]pyridine derivatives confirmed?

Methodological Answer:

  • ¹H/¹³C NMR : Distinctive peaks include downfield-shifted NH protons (~11.6 ppm) and aromatic protons in the pyrrolo-pyridine core (8.5–9.2 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
  • X-ray Crystallography : Confirms regiochemistry and hydrogen-bonding patterns (e.g., in N-substituted piperidine derivatives) .

Q. What in vitro assays are used for initial biological screening?

Methodological Answer:

  • Kinase Inhibition (IC₅₀) : BTK, JAK3, or FGFR1-4 inhibition is measured via enzymatic assays (e.g., ADP-Glo™ kinase assay) .
  • Antiproliferative Activity : Tested against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Non-neoplastic cells (e.g., HEK293) assess selectivity .

II. Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency against kinases like FGFR or JAK3?

Methodological Answer:

  • Hinge-Binding Modifications : The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge binder. Introducing hydrogen-bond acceptors at the 5-position (e.g., trifluoromethyl) enhances interactions with residues like G485 in FGFR1 .
  • Hydrophobic Pocket Exploration : Larger substituents (e.g., 3,4-dimethoxyphenyl) improve affinity by occupying hydrophobic pockets in BTK or JAK3 .
  • Selectivity Optimization : Reducing off-target effects (e.g., CLK or CDK1 inhibition) requires balancing steric bulk and electronic properties .

Q. What strategies address conflicting in vitro vs. in vivo efficacy data for pyrrolo[2,3-b]pyridine-based antitumor agents?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (CYP450 assays) and bioavailability. For example, 1-methyl substitution improves microsomal stability in mouse models .
  • Combination Therapy : Synergy with paclitaxel in DMPM models enhances apoptosis (e.g., 3f derivative reduces survivin expression and tumor volume by 75%) .
  • Formulation Adjustments : Intraperitoneal administration improves tissue penetration for compounds with poor oral absorption .

Q. How are data contradictions resolved in kinase selectivity profiles?

Methodological Answer:

  • Kinome-Wide Screening : Use panels like Eurofins KinaseProfiler to identify off-target hits. For example, a thieno[2,3-b]pyridine derivative showed unexpected mGluR5 modulation .
  • Molecular Dynamics Simulations : Predict binding poses to explain discrepancies (e.g., FGFR1 vs. VEGFR selectivity due to gatekeeper residue flexibility) .

IV. Critical Analysis of Contradictions

  • BTK vs. JAK3 Selectivity : While 3n shows BTK IC₅₀ <10 nM , JAK3 inhibitors from the same scaffold require 5-carboxamide substitutions for selectivity . This highlights scaffold versatility but necessitates rigorous kinome screening.
  • In Vitro vs. In Vivo Discrepancies : Compound 3f showed strong in vitro CDK1 inhibition (18 nM) but required combination therapy for in vivo efficacy, suggesting tumor microenvironment factors (e.g., survivin overexpression) .

Research Gaps and Future Directions

  • Metabolic Stability : Limited data on CYP450 interactions for ethynyl-substituted derivatives.
  • CNS Penetration : Unreported BBB permeability for dopamine D₄ ligands (e.g., fluorine-substituted analogs) .

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